molecular formula C8H11NO2S2 B2670342 5-METHANESULFONYL-4H,6H,7H-THIENO[3,2-C]PYRIDINE CAS No. 1343171-46-9

5-METHANESULFONYL-4H,6H,7H-THIENO[3,2-C]PYRIDINE

Cat. No.: B2670342
CAS No.: 1343171-46-9
M. Wt: 217.3
InChI Key: QDNRLZDNMCFZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHANESULFONYL-4H,6H,7H-THIENO[3,2-C]PYRIDINE is a useful research compound. Its molecular formula is C8H11NO2S2 and its molecular weight is 217.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-13(10,11)9-4-2-8-7(6-9)3-5-12-8/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNRLZDNMCFZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Thienopyridine Sulfonamide Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The thienopyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines, isoquinolines, and indoles. When functionalized with a sulfonamide moiety (


This technical guide provides a structural analysis, synthetic methodologies, and medicinal chemistry strategies for deploying thienopyridine sulfonamides as high-value building blocks in drug discovery.

Structural Landscape & Isomerism

Unlike symmetrical scaffolds, thienopyridines possess significant regio-diversity based on the fusion of the thiophene and pyridine rings. The specific isomer chosen dramatically alters the vector of the sulfonamide substituents and the electronic distribution of the core.

The Isomeric Core

The three most medicinal-relevant isomers are thieno[2,3-b]pyridine , thieno[3,2-b]pyridine , and thieno[3,2-c]pyridine .

ThienopyridineIsomersiso1Thieno[2,3-b]pyridine(Most Common)iso2Thieno[3,2-b]pyridine(Bioisostere: Indole)iso3Thieno[3,2-c]pyridine(Bioisostere: Isoquinoline)PrecursorPyridyl/ThienylPrecursorsPrecursor->iso1Thorpe-ZieglerCyclizationPrecursor->iso2S-Alkylation +CyclizationPrecursor->iso3Pictet-SpenglerVariant

Figure 1: Structural classification and primary synthetic origins of key thienopyridine isomers.

Synthetic Strategies: Building the Block

To utilize these scaffolds, one must either synthesize the core with a pre-installed handle or functionalize the formed ring. The installation of the sulfonamide group is the critical "building block" generation step.

Route A: De Novo Ring Synthesis (Thorpe-Ziegler)

This is the most robust method for generating thieno[2,3-b]pyridines . It allows for the introduction of substituents (R-groups) during the cyclization phase, avoiding difficult regioselective electrophilic substitutions later.

  • Mechanism: Reaction of 2-mercaptonicotinonitriles with

    
    -halocarbonyls.
    
  • Advantage: High yields; defined regiochemistry.

Route B: Late-Stage Sulfonamidation

Transforming a commercially available thienopyridine into a sulfonamide building block.

  • Chlorosulfonation: Direct electrophilic aromatic substitution using chlorosulfonic acid (

    
    ).
    
    • Limitation: Regioselectivity is driven by the electronics of the fused system. In thieno[2,3-b]pyridine, the thiophene C-3 position is most nucleophilic.

  • Lithiation-Sulfonylation: Directed ortho-lithiation (using

    
    -BuLi) followed by quenching with 
    
    
    and subsequent amination.
    • Advantage:[1][2][3] Allows functionalization at positions inaccessible to electrophilic attack.

SynthesisWorkflowStartThieno[2,3-b]pyridineCoreMethodAMethod A:Electrophilic ChlorosulfonationStart->MethodAClSO3H, 0°CMethodBMethod B:Lithiation / SO2 QuenchStart->MethodB1. n-BuLi2. SO2(g)MethodCMethod C:SNAr on HalideStart->MethodCPd-Cat Coupling(Advanced)InterASulfonyl ChlorideIntermediateMethodA->InterAInterBSulfinate SaltMethodB->InterBProductThienopyridineSulfonamide BlockMethodC->ProductInterA->ProductAmine (HNR2)InterB->ProductNCS / Amine

Figure 2: Decision tree for installing the sulfonamide moiety based on available precursors and regiochemical requirements.

Experimental Protocol: Synthesis of 3-Sulfonamido-thieno[2,3-b]pyridine

A self-validating protocol for generating a core building block.

Objective: Synthesize thieno[2,3-b]pyridine-3-sulfonamide from the parent heterocycle.

Reagents:
  • Thieno[2,3-b]pyridine (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Thionyl chloride (2.0 eq)

  • Ammonium hydroxide (excess) or specific amine (

    
    )
    
Step-by-Step Methodology:
  • Chlorosulfonation (The Critical Step):

    • Cool chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.

    • Add thieno[2,3-b]pyridine portion-wise over 20 minutes. Control: Maintain temperature <5°C to prevent decomposition.

    • Heat the mixture to 90°C for 2 hours.

    • Validation Point: TLC (EtOAc/Hexane) should show consumption of starting material.

    • Cool to room temperature and carefully pour onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter and dry under vacuum.

  • Amination:

    • Dissolve the sulfonyl chloride intermediate in dry THF.

    • Add the amine (e.g., ammonia in dioxane or a primary amine) and

      
       (1.2 eq) at 0°C.
      
    • Stir at RT for 4 hours.

    • Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the thiophene C-3 proton and appearance of the sulfonamide

      
       singlet (typically 
      
      
      7.0–7.5 ppm).

Medicinal Chemistry Utility

Physicochemical Properties Comparison

Thienopyridines are often used to "hop" from quinoline scaffolds. The sulfonamide adds necessary polarity to this lipophilic core.

Table 1: Comparative Properties of Scaffolds

PropertyQuinolineThieno[2,3-b]pyridineThieno[2,3-b]pyridine-3-sulfonamide
Electronic Nature

-deficient (Pyridine ring)

-excessive (Thiophene) +

-deficient
Amphiphilic (EWG Sulfonamide)
H-Bond Donors 002 (if primary sulfonamide)
H-Bond Acceptors 124
cLogP (Approx) ~2.0~2.3 (More Lipophilic)~0.8 (Improved Solubility)
Metabolic Risk N-OxidationS-OxidationStable (Sulfonamide is robust)
Bioisosterism in Kinase Inhibitors

In kinase drug discovery, the "hinge region" binding is crucial.

  • Quinoline Strategy: The ring Nitrogen accepts an H-bond from the hinge.

  • Thienopyridine Strategy: The pyridine Nitrogen acts similarly. However, the fused thiophene alters the vector of substituents at the 3-position.

  • Sulfonamide Role: The sulfonamide oxygen atoms can interact with the "Gatekeeper" residue or solvent-front amino acids, improving selectivity profiles compared to simple amides.

SAR_LogicCoreThienopyridine Core(Scaffold)Feature1Pyridine Nitrogen(H-Bond Acceptor)Core->Feature1Feature2Thiophene Sulfur(Lipophilic Contact)Core->Feature2Feature3Sulfonamide (C-3)(Solubilizing/Selectivity)Core->Feature3TargetKinase Hinge Region(ATP Binding Site)Feature1->TargetBinds Backbone NHFeature3->TargetBinds Gatekeeper/Solvent

Figure 3: Pharmacophore mapping of thienopyridine sulfonamides in kinase active sites.

References

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity.[1][2][4][5] Russian Chemical Bulletin.[4]

  • Wu, J. P., et al. (2009).[6] The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6][7]

  • El-Gaby, M. S. A., et al. (2020).[8] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[8] Egyptian Journal of Chemistry.[8]

  • Alsfouk, A. A., et al. (2023). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds. RSC Advances.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[1][4] Wiley-Blackwell. (Standard Reference Text).

An In-depth Technical Guide to the Development of Novel Thienopyridine Analogs as P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y12 receptor, a linchpin in platelet activation and aggregation, remains a cornerstone target for antiplatelet therapy in the management of atherothrombotic diseases. Thienopyridines, a class of irreversible P2Y12 antagonists, have fundamentally transformed cardiovascular medicine. However, limitations inherent to early-generation compounds, such as variable metabolic activation, delayed onset of action, and the perpetual challenge of balancing efficacy with bleeding risk, necessitate continued innovation. This guide provides a comprehensive technical framework for the rational design, synthesis, and rigorous preclinical evaluation of novel thienopyridine analogs. We will explore the intricate pharmacology of the P2Y12 receptor, delve into the structure-activity relationships that govern thienopyridine efficacy, and outline a self-validating system of in vitro and in vivo protocols designed to identify next-generation candidates with superior therapeutic profiles.

The P2Y12 Receptor: A Critical Node in Thrombosis

Platelets are essential for hemostasis, but their uncontrolled activation can lead to pathological thrombosis, the underlying cause of myocardial infarction and ischemic stroke.[1] Adenosine diphosphate (ADP) is a key platelet agonist that, upon release from dense granules of activated platelets or damaged cells, amplifies the thrombotic response.[2] ADP exerts its effects through two G-protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[3] While P2Y1 activation initiates platelet shape change and transient aggregation, it is the sustained signaling through the P2Y12 receptor that is critical for amplifying and stabilizing the platelet aggregate.[3][4]

The P2Y12 receptor is coupled to the inhibitory G-protein, Gαi.[5] Upon ADP binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally phosphorylates proteins like Vasodilator-Stimulated Phosphoprotein (VASP) to suppress platelet activation.[6] Concurrently, Gαi signaling activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt, culminating in the conformational activation of the glycoprotein IIb/IIIa receptor (αIIbβ3 integrin).[2][7] This final step enables the binding of fibrinogen, which cross-links adjacent platelets to form a stable thrombus.[4] Blocking the P2Y12 receptor is therefore a highly effective strategy for antiplatelet therapy.[8]

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Cross-linking ADP ADP ADP->P2Y12 Binds Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates Akt Akt Activation PI3K->Akt PKA ↓ PKA Activity cAMP->PKA Akt->GPIIbIIIa_inactive Inside-Out Signaling Thienopyridine Thienopyridine Active Metabolite Thienopyridine->P2Y12 Irreversibly Inhibits

Caption: P2Y12 receptor signaling cascade in platelets.

Medicinal Chemistry and Synthesis of Novel Analogs

The Thienopyridine Scaffold: Prodrugs with a Purpose

Thienopyridines such as clopidogrel and prasugrel are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effect.[9][10][11] This activation process, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, is a critical determinant of their efficacy.[12] The process converts the parent compound into an active metabolite containing a reactive thiol (-SH) group.[13] This thiol group then forms a covalent, irreversible disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor, permanently disabling it for the lifespan of the platelet (approximately 7-10 days).[12]

The evolution from clopidogrel to prasugrel exemplifies successful structure-activity relationship (SAR) optimization. Prasugrel's design facilitates a more efficient and consistent metabolic activation, leading to higher levels of the active metabolite, a faster onset of action, and more potent platelet inhibition compared to clopidogrel.[14][15] However, this increased potency is also associated with a higher risk of bleeding.[16] The ongoing challenge is to design novel analogs that retain high efficacy while improving the safety profile. Recent strategies have explored creating amino acid prodrugs of thienopyridine scaffolds to potentially modulate their absorption and metabolic properties.[8][17]

General Synthetic Workflow

The synthesis of novel thienopyridine analogs typically follows a multi-step pathway. The following workflow is a representative example based on published methodologies for creating amino acid prodrugs of a tetrahydrothienopyridine core.[18]

Step-by-Step Protocol:

  • Core Scaffold Formation: Begin with a commercially available or synthesized thienopyridine hydrochloride starting material (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride).

  • N-Alkylation: React the core scaffold with a suitable alkylating agent (e.g., a substituted 2-bromoacetate derivative) to introduce a side chain at the piperidine nitrogen. This reaction forms the key N-alkylated thiolactone intermediate.

  • Esterification (Coupling): Couple the thiolactone intermediate with an N-protected amino acid (e.g., an N-Boc-L-amino acid) using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP). This step attaches the desired promoiety.

  • Deprotection: Remove the protecting group (e.g., the Boc group using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final novel thienopyridine analog as a salt.

Synthesis_Workflow A Thienopyridine Core (1) reagent1 N-Alkylation A->reagent1 B Alkylating Agent (2) B->reagent1 C N-Alkylated Thiolactone (3) reagent2 Esterification (EDCI, DMAP) C->reagent2 D N-Boc-Amino Acid D->reagent2 E Protected Prodrug (4) reagent3 Deprotection (e.g., TFA) E->reagent3 F Final Analog (5) reagent1->C reagent2->E reagent3->F

Caption: Generalized synthetic workflow for novel thienopyridine analogs.

A Rigorous Framework for Preclinical Evaluation

A robust and multi-faceted screening cascade is essential to characterize the pharmacological profile of novel analogs and identify promising lead candidates. This process involves a series of in vitro and in vivo assays designed to assess potency, mechanism of action, efficacy, and safety.

In Vitro Screening Cascade

The initial evaluation focuses on cell-based and biochemical assays to determine the compound's effect on platelet function.

Experimental Protocols:

  • Light Transmission Aggregometry (LTA): This is the gold-standard assay for measuring platelet aggregation.

    • Objective: To determine the concentration-dependent inhibitory effect of the test compound on ADP-induced platelet aggregation.

    • Methodology:

      • Prepare platelet-rich plasma (PRP) from whole blood collected from healthy volunteers or animal models.

      • Incubate PRP with varying concentrations of the test compound (or vehicle control) for a pre-determined time. Note: Since thienopyridines are prodrugs, this assay is typically performed on the active metabolite or in an ex vivo format after in vivo dosing.

      • Place the PRP sample in an aggregometer cuvette with a stir bar.

      • Establish a baseline light transmission (0% aggregation).

      • Add a submaximal concentration of ADP (e.g., 5-20 µM) to induce aggregation.

      • Record the change in light transmission over time as platelets aggregate. Maximum aggregation is calibrated using platelet-poor plasma (100% aggregation).

      • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

  • VASP Phosphorylation Assay: This is a specific flow cytometry-based assay to confirm P2Y12 pathway engagement.[19]

    • Objective: To measure the inhibition of the P2Y12 signaling pathway.

    • Methodology:

      • Treat whole blood with the test compound (active metabolite) or vehicle.

      • Add Prostaglandin E1 (PGE1) to stimulate the cAMP pathway and induce VASP phosphorylation, followed by ADP to activate the P2Y12 receptor.

      • Fix and permeabilize the platelets.

      • Stain with fluorescently-labeled antibodies against total VASP and phosphorylated VASP (P-VASP).

      • Analyze by flow cytometry to determine the level of P-VASP, which correlates with the degree of P2Y12 inhibition.

  • Platelet Activation Marker Analysis (Flow Cytometry):

    • Objective: To quantify the effect of the compound on specific markers of platelet activation.[20]

    • Methodology:

      • Treat whole blood or PRP with the test compound and then stimulate with ADP.

      • Stain the sample with fluorescent antibodies against P-selectin (CD62P, a marker of alpha-granule secretion) and the activated form of the GPIIb/IIIa receptor (PAC-1 antibody).

      • Analyze by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

In_Vitro_Workflow start Novel Thienopyridine Analog (Active Metabolite) prp Prepare Platelet-Rich Plasma (PRP) start->prp whole_blood Whole Blood Sample start->whole_blood lta Light Transmission Aggregometry (LTA) prp->lta Incubate & Stimulate (ADP) ic50 Determine IC50 lta->ic50 flow Flow Cytometry Assays whole_blood->flow Incubate & Stimulate (ADP) vasp VASP Phosphorylation flow->vasp markers Activation Markers (P-selectin, PAC-1) flow->markers mechanism Confirm Mechanism & Quantify Inhibition vasp->mechanism markers->mechanism

Caption: In vitro screening workflow for P2Y12 antagonists.

In Vivo Models for Efficacy and Safety Assessment

Promising candidates from in vitro screening must be advanced to in vivo models to assess their antithrombotic efficacy and bleeding risk in a physiological context.[21]

Experimental Protocols:

  • Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model: A widely used model to evaluate arterial thrombosis.[22]

    • Objective: To assess the ability of a novel analog to prevent or delay the formation of an occlusive thrombus in vivo.

    • Methodology:

      • Anesthetize a rodent (e.g., mouse or rat).

      • Administer the test compound or vehicle control via the appropriate route (e.g., oral gavage).

      • Surgically expose the common carotid artery.

      • Place a flow probe on the artery to monitor blood flow.

      • Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall.

      • Remove the filter paper and monitor blood flow until occlusion occurs (cessation of flow).

      • The primary endpoint is the time to occlusion. A significant prolongation of this time indicates antithrombotic efficacy.

  • Tail Transection Bleeding Time Model: A standard assay to evaluate the compound's impact on hemostasis and predict bleeding risk.[8]

    • Objective: To measure the duration of bleeding following a standardized injury.

    • Methodology:

      • Dose an animal (typically a mouse) with the test compound or vehicle.

      • After a specified time, anesthetize the animal and place it in a temperature-controlled environment.

      • Immerse the tail in warm saline (37°C).

      • Transect the tail at a specific diameter (e.g., 3 mm from the tip) with a sharp scalpel.

      • Immediately start a timer and gently blot the tail on filter paper every 30 seconds without disturbing the wound site.

      • The time until bleeding ceases (no blood spot on the paper for 60 seconds) is recorded as the bleeding time. A pre-determined cutoff time (e.g., 1800 seconds) is typically used.

Data Interpretation and Lead Optimization

The goal of the preclinical evaluation is to build a comprehensive profile of each analog, allowing for direct comparison with standards like clopidogrel and prasugrel. Data should be systematically organized to facilitate decision-making.

Table 1: Comparative Profile of P2Y12 Antagonists (Hypothetical Data)

ParameterClopidogrel (Standard Dose)Prasugrel (Standard Dose)Novel Analog X
In Vitro Potency
Platelet Aggregation IC50 (ex vivo)~2 µM~0.5 µM0.8 µM
VASP-P Index (% Inhibition)40-60%70-90%65-85%
In Vivo Efficacy
Time to Occlusion (FeCl₃ model)15 ± 3 min28 ± 5 min25 ± 4 min
In Vivo Safety
Bleeding Time (Tail Transection)450 ± 90 sec950 ± 200 sec600 ± 120 sec
Therapeutic Index ModerateHigh Efficacy, High BleedingHigh Efficacy, Moderate Bleeding

The "Therapeutic Index" or "Therapeutic Window" is a critical concept, representing the balance between antithrombotic efficacy and bleeding risk. An ideal novel analog would demonstrate efficacy comparable to or greater than prasugrel while exhibiting a bleeding profile closer to that of clopidogrel. The data gathered from these self-validating protocols directly informs the next cycle of drug design, guiding chemists to modify the scaffold to enhance potency, modulate metabolism, or reduce off-target effects that may contribute to bleeding.

Conclusion and Future Directions

The development of novel thienopyridine analogs for P2Y12 receptor antagonism is a mature but still highly relevant field of research. While the field is also advancing with reversible, direct-acting antagonists like ticagrelor, the irreversible covalent mechanism of thienopyridines offers distinct pharmacological properties that may be advantageous in certain clinical scenarios.[23][24][25] The key to success lies in the meticulous application of a rational design-synthesize-test cycle. By integrating a deep understanding of P2Y12 receptor pharmacology with robust synthetic chemistry and a comprehensive, self-validating preclinical evaluation framework, researchers can systematically identify and optimize the next generation of thienopyridine-based antiplatelet agents. The ultimate goal remains the development of a safer, more effective therapy that can be tailored to the diverse needs of patients at risk of thrombotic events.

References

  • Wikipedia. Clopidogrel. [Link]

  • ResearchGate. Mechanism of action of clopidogrel. Clopidogrel is a pro-drug that is... [Link]

  • PubMed. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. [Link]

  • National Center for Biotechnology Information. Prasugrel - StatPearls. [Link]

  • Patsnap Synapse. What is the mechanism of Prasugrel Hydrochloride? [Link]

  • Thrombosis Canada. PRASUGREL OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION: [Link]

  • Patsnap Synapse. What is the mechanism of Clopidogrel besylate? [Link]

  • Dr.Oracle. What are the differences between prasugrel, ticagrelor, and clopidogrel? [Link]

  • National Center for Biotechnology Information. Clopidogrel pathway. [Link]

  • PubMed. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • American Society of Hematology. Insights into platelet P2Y12 receptor activation. [Link]

  • Study.com. Clopidogrel: Mechanism of Action, Side Effects & Drug Interactions. [Link]

  • YouTube. Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]

  • The Journal of Clinical Investigation. Central role of the P2Y12 receptor in platelet activation. [Link]

  • National Center for Biotechnology Information. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • PubMed. In vivo models for the evaluation of antithrombotics and thrombolytics. [Link]

  • PubMed. Platelet P2Y12 receptor inhibition by thienopyridines: status and future. [Link]

  • American Heart Association Journals. Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. [Link]

  • American Heart Association Journals. In Vivo Thrombus Formation in Murine Models. [Link]

  • ResearchGate. Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. [Link]

  • National Center for Biotechnology Information. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis. [Link]

  • Portland Press. Molecular mechanisms of platelet P2Y12 receptor regulation. [Link]

  • American Society of Hematology. Animal Models of Arterial and Venous Thrombosis. [Link]

  • ResearchGate. (PDF) The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]

  • Cardiovascular Diagnosis and Therapy. Animal models of venous thrombosis. [Link]

  • MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • ResearchGate. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • National Center for Biotechnology Information. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. [Link]

  • Cureus. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. [Link]

  • National Center for Biotechnology Information. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]

  • PubMed. Ticagrelor or prasugrel versus clopidogrel in patients undergoing percutaneous coronary intervention for chronic coronary syndromes. [Link]

  • MDPI. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]

  • National Center for Biotechnology Information. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine P2Y12 ADP-Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. P2Y12 platelet inhibition in clinical practice. [Link]

  • PubMed. selection of P2Y12 inhibitors in clinical practice. [Link]

  • ResearchGate. 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • National Center for Biotechnology Information. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • PubMed. Thienopyridines and other ADP-receptor antagonists. [Link]

  • ResearchGate. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]

  • PubMed. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. [Link]

  • Taylor & Francis Online. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. [Link]

  • Biocytex. Monitoring of P2Y12 receptor antagonists. [Link]

  • National Center for Biotechnology Information. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]

  • UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. [Link]

  • Frontiers. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. [Link]

  • National Center for Biotechnology Information. The Impact of Preclinical High Potent P2Y12 Inhibitors on Decision Making at Discharge and Clinical Outcomes in Patients with Acute Coronary Syndrome. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster antiplatelet agents such as Ticlopidine, Clopidogrel, and Prasugrel. These drugs function primarily as P2Y12 receptor antagonists.

This application note details the synthesis of the 5-methanesulfonyl derivative of this core. The introduction of a methanesulfonyl (mesyl) group at the secondary amine (N-5 position) alters the physicochemical profile, reducing basicity and potentially modulating metabolic stability compared to N-alkylated analogs. This protocol provides a robust, two-stage workflow: the construction of the THTP core via a modified Pictet-Spengler cyclization, followed by a controlled sulfonylation.

Scientific Foundation & Strategic Analysis

Structural Logic and Retrosynthesis

The target molecule is a bicyclic system where a thiophene ring is fused to a piperidine ring. The "3,2-c" fusion nomenclature indicates the bond shared between the thiophene (positions 3 and 2) and the pyridine (bond c).

  • Regiochemical Imperative: To achieve the [3,2-c] fusion, the synthesis must start from 2-(2-thienyl)ethylamine . The electrophilic closure occurs at the highly reactive 3-position of the thiophene ring.

    • Contrast: Starting with 3-(2-thienyl)ethylamine would yield the isomeric thieno[2,3-c]pyridine.

  • Sulfonamide Utility: Unlike the N-benzyl groups found in Ticlopidine/Clopidogrel (which are metabolically labile and require bioactivation), the N-methanesulfonyl group is metabolically robust and polar, often used to probe hydrogen-bonding interactions in the binding pocket.

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic, moving from the commercially available ethylamine to the final sulfonamide.

SynthesisPath Start 2-(2-Thienyl)ethylamine Inter Imine Intermediate Start->Inter Formaldehyde (Pictet-Spengler) Core THTP Core (HCl Salt) (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) Inter->Core HCl/DCE Cyclization Target Target Molecule (5-Ms-THTP) Core->Target MsCl, Et3N DCM, 0°C

Figure 1: Synthetic pathway from 2-(2-thienyl)ethylamine to the 5-methanesulfonyl derivative.

Experimental Protocols

Protocol A: Synthesis of the THTP Core (HCl Salt)

Note: If 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is purchased commercially (CAS: 28783-41-7), proceed directly to Protocol B.

Objective: Cyclization of 2-(2-thienyl)ethylamine using a modified Pictet-Spengler reaction.

Reagents:

  • 2-(2-Thienyl)ethylamine (CAS: 30433-91-1)

  • Paraformaldehyde (or 37% Formalin)

  • Hydrochloric acid (conc. and 6N in isopropanol)

  • Solvents: 1,2-Dichloroethane (DCE), DMF, Isopropanol.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(2-thienyl)ethylamine (1.0 eq) in DCE (10 mL/g).

    • Add Paraformaldehyde (1.1 eq).

    • Reflux the mixture for 2–4 hours until water evolution ceases.

    • Mechanism:[1][2] This forms the reactive imine/oxazolidine intermediate essential for the cyclization.

  • Cyclization:

    • Cool the reaction mixture to 50°C.

    • Add a solution of HCl in DMF or Isopropanol (1.5 eq) dropwise.

    • Heat to 70–80°C for 4–6 hours. The electrophilic iminium ion attacks the thiophene 3-position.

  • Isolation:

    • Cool to room temperature (RT). The product often precipitates as the hydrochloride salt.

    • Filter the solid.[3]

    • Recrystallize from Isopropanol/Ethanol to remove trace regioisomers.

    • Validation: 1H NMR (D2O) should show distinct thiophene doublets (approx 6.8–7.2 ppm) and three methylene groups for the piperidine ring.

Protocol B: Sulfonylation to 5-Methanesulfonyl-THTP

Objective: Selective N-sulfonylation of the secondary amine.

Reagents:

  • THTP Hydrochloride (Core from Protocol A)

  • Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Free Base (In-situ):

    • Suspend THTP.HCl (1.0 eq, e.g., 5.0 g) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen/Argon).

    • Cool the suspension to 0°C in an ice bath.

    • Add TEA (3.0 eq). The extra equivalents are necessary to neutralize the HCl salt of the starting material and the HCl generated during sulfonylation.

    • Observation: The suspension should clear or become a fine slurry as the free base is liberated.

  • Acylation:

    • Dilute Methanesulfonyl chloride (1.1 eq) in a small volume of DCM.

    • Add the MsCl solution dropwise to the reaction mixture at 0°C over 15–20 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent bis-sulfonylation or polymerization side reactions.

  • Reaction Monitoring:

    • Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting amine (polar, baseline) should disappear; the product (less polar) will appear.

  • Workup & Purification:

    • Quench: Add water (30 mL) to the reaction mixture.

    • Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM.

    • Wash: Wash combined organics with 1N HCl (to remove unreacted amine/TEA), followed by Saturated NaHCO3 and Brine.

    • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Workup & Troubleshooting Flowchart

WorkupFlow Reaction Reaction Mixture (DCM, TEA, Product) Quench Add Water & Separate Layers Reaction->Quench OrgLayer Organic Layer (Product + Impurities) Quench->OrgLayer AqLayer Aqueous Layer (Salts) Quench->AqLayer WashAcid Wash with 1N HCl (Removes unreacted amine/TEA) OrgLayer->WashAcid WashBase Wash with Sat. NaHCO3 (Neutralize) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Final Solid 5-Ms-THTP Dry->Final

Figure 2: Purification workflow for the sulfonylation step.

Characterization & Validation

To validate the synthesis, compare the spectral data against the following expected parameters.

Table 1: Expected Analytical Data

ParameterExpected Value/ObservationStructural Insight
Appearance White to off-white solidHigh purity crystalline form.[4]
1H NMR (CDCl3)

2.85 (s, 3H)
-SO2CH3 (Methyl of sulfonamide)
1H NMR (CDCl3)

4.45 (s, 2H)
C4-H (Methylene between N and Thiophene)
1H NMR (CDCl3)

3.60 (t, 2H)
C6-H (Methylene next to N)
1H NMR (CDCl3)

2.95 (t, 2H)
C7-H (Benzylic-type methylene)
1H NMR (CDCl3)

6.80 & 7.15 (d)
Thiophene protons (H2, H3)
Mass Spec (ESI) [M+H]+ calc: ~232.04Confirms molecular weight.

Key Validation Check: The singlet at ~4.45 ppm is diagnostic for the C4 protons in the THTP ring. In the free amine, this signal is often broader or shifted; upon sulfonylation, it sharpens and shifts downfield due to the electron-withdrawing sulfonyl group.

References

  • Core Synthesis (Pictet-Spengler)

    • Source: Patent CN102432626A. "Synthesis method of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride."
    • URL:

  • Biological Relevance (P2Y12 Inhibitors)

    • Source: "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines..." PMC - NIH.
    • URL:

  • Sulfonamide Derivatives & Activity

    • Source: "Synthesis and biological study of novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol..." Journal of Molecular Structure.
    • URL:

  • Chemical Safety Data (THTP HCl)

    • Source: Fisher Scientific SDS.
    • URL:

Sources

Application Notes and Protocols for 5-Methanesulfonyl Thienopyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis, characterization, and application of 5-methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably antiplatelet agents such as Prasugrel. This document is intended to equip researchers and process chemists with the necessary information to handle this intermediate with confidence, ensuring both safety and experimental success.

Introduction: The Significance of the Thienopyridine Scaffold

The thienopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several blockbuster drugs.[1][2] These heterocyclic compounds, particularly the tetrahydrothieno[3,2-c]pyridine derivatives, are key components of P2Y12 receptor antagonists, which play a crucial role in inhibiting platelet aggregation.[3] The introduction of a methanesulfonyl group at the 5-position of the thienopyridine ring is a pivotal step in the synthesis of third-generation thienopyridine antiplatelet agents. This modification is instrumental in the bioactivation pathway of the final drug product.

This guide will focus on the practical aspects of working with 5-methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, from its synthesis to its downstream application, with a strong emphasis on the underlying chemical principles and safety considerations.

Synthesis of the Precursor: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

The journey to 5-methanesulfonyl thienopyridine begins with the synthesis of its precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Several synthetic routes have been reported, with the Pictet-Spengler reaction being a common and efficient method.[4][5]

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol is based on the reaction of 2-(thiophen-2-yl)ethanamine with formaldehyde, followed by cyclization.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
2-(Thiophen-2-yl)ethanamine127.201.064Commercially available.
Paraformaldehyde30.03~0.88Source of formaldehyde.
Dichloromethane (DCM)84.931.326Anhydrous grade recommended.
N,N-Dimethylformamide (DMF)73.090.944Anhydrous grade recommended.
Hydrochloric acid (in DMF)--7% solution.
Sodium hydroxide (NaOH)40.00-For neutralization.
Anhydrous sodium sulfate142.04-For drying.

Procedure: [6]

  • Imine Formation:

    • In a 2-liter, 4-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(thiophen-2-yl)ethanamine (100g, 0.79 mol) in dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.

    • Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.

    • Heat the mixture to reflux (40-45°C) for 4 to 6 hours.

  • Cyclization and Salt Formation:

    • Cool the reaction mixture to room temperature.

    • Add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).

    • Heat the reaction mixture to 70°C (±5°C) and stir for 4-6 hours.

  • Isolation and Purification:

    • Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to facilitate crystallization.

    • Filter the resulting solid and wash with cold dichloromethane.

    • Dry the product under vacuum at 30-40°C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Expected Yield: Approximately 120g (Purity by HPLC: >99%).

Causality Behind Experimental Choices:

  • The use of polyoxymethylene provides a controlled release of formaldehyde for the initial imine formation.

  • The acidic conditions in the second step are crucial for the intramolecular electrophilic substitution (Pictet-Spengler) that leads to the cyclized thienopyridine ring system.

  • Crystallization at a reduced temperature maximizes the yield of the hydrochloride salt.

Synthesis of 5-Methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The introduction of the methanesulfonyl group is achieved by reacting the secondary amine of the thienopyridine precursor with methanesulfonyl chloride. This is a standard sulfonylation reaction.

Protocol 2: Methanesulfonylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl175.68-From Protocol 1.
Methanesulfonyl chloride (MsCl)114.551.48Highly corrosive and moisture-sensitive.
Triethylamine (TEA) or Pyridine101.19 / 79.100.726 / 0.982Base to neutralize HCl byproduct.
Dichloromethane (DCM)84.931.326Anhydrous grade.
Saturated sodium bicarbonate solution--For workup.
Brine--For workup.
Anhydrous magnesium sulfate120.37-For drying.

Procedure:

  • Reaction Setup:

    • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 15 minutes to neutralize the hydrochloride and form the free base in situ.

  • Sulfonylation:

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 5-methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a solid.

Expected Yield: 80-90%.

Self-Validating System and Causality:

  • The reaction is conducted at low temperature to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

  • The use of an excess of a tertiary amine base is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted methanesulfonyl chloride.

Analytical Characterization

Thorough characterization of the intermediate is paramount to ensure its purity and structural integrity before proceeding to the next synthetic step.

Table 1: Expected Analytical Data for 5-Methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Analytical TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the thienopyridine core protons and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts of the methylene protons adjacent to the nitrogen will be shifted downfield compared to the precursor due to the electron-withdrawing effect of the sulfonyl group.
¹³C NMR (101 MHz, CDCl₃)Resonances for the aromatic and aliphatic carbons of the thienopyridine scaffold, and a signal for the methyl carbon of the sulfonyl group.
FT-IR (ATR)Characteristic strong absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Mass Spectrometry (ESI-MS)A prominent peak corresponding to the protonated molecule [M+H]⁺.

General Analytical Protocols:

  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[7]

  • FT-IR Spectroscopy: Obtain the spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Application in Pharmaceutical Synthesis: The Road to Prasugrel

5-Methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a key building block in the synthesis of Prasugrel. The methanesulfonyl group serves as an excellent leaving group in a subsequent nucleophilic substitution reaction.

Workflow for Prasugrel Synthesis

The following diagram illustrates the general synthetic workflow from the methanesulfonyl intermediate to Prasugrel.

Prasugrel_Synthesis A 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B 5-Methanesulfonyl- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine A->B Methanesulfonyl chloride, Base C Prasugrel Intermediate B->C Nucleophilic Substitution with α-haloketone derivative D Prasugrel C->D Further functionalization

Sources

Application Note & Protocols: Strategic Synthesis of Sulfonamide-Substituted Thienopyridine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamide-substituted thienopyridine libraries, a compound class of significant interest in medicinal chemistry. Thienopyridines, exemplified by blockbuster antiplatelet agents like clopidogrel and prasugrel, act as potent P2Y12 receptor antagonists.[1][2][3] The incorporation of the sulfonamide moiety—a versatile pharmacophore and bioisostere known for a wide range of biological activities—offers a powerful strategy for modulating physicochemical properties and exploring new biological targets.[4][5][6][7] We present robust, field-proven synthetic strategies, including direct sulfonylation and modern palladium-catalyzed cross-coupling reactions, designed for the efficient generation of diverse chemical libraries for high-throughput screening and lead optimization.

Introduction: The Scientific Rationale

The thienopyridine scaffold is a privileged structure in pharmaceutical development, primarily known for its role in cardiovascular medicine.[1][8][9] These heterocyclic compounds are typically prodrugs that, once metabolized, irreversibly inhibit the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[1][2][3] The clinical success of these agents has established the thienopyridine core as a valuable starting point for drug design.

The sulfonamide group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, present in drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[4][5][10] Its enduring utility stems from its ability to act as a stable, non-classical bioisostere for carboxylic acids, amides, or other functional groups, and its capacity to form strong hydrogen bonds with biological targets.[6][11]

The strategic hybridization of these two pharmacophores—the thienopyridine core and the sulfonamide moiety—creates a powerful approach for generating novel molecular entities with potentially enhanced or entirely new pharmacological profiles.[12] This document outlines validated synthetic routes to construct diverse libraries of these hybrid molecules, focusing on methodologies that are scalable, versatile, and amenable to library synthesis.

Core Synthetic Strategies: A Convergent Approach

The construction of a sulfonamide-substituted thienopyridine library is best approached using convergent strategies that allow for late-stage diversification. This maximizes efficiency by building a common core intermediate that can then be reacted with a wide array of building blocks. Two primary retrosynthetic pathways are outlined below.

Strategy A involves the synthesis of an amino-thienopyridine core, which is then functionalized via reaction with a library of diverse sulfonyl chlorides.

Strategy B utilizes a halogenated thienopyridine intermediate. The sulfonamide functionality is then introduced via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, with a library of primary or secondary sulfonamides.[13][14]

G cluster_0 Retrosynthetic Analysis cluster_A Strategy A: Direct Sulfonylation cluster_B Strategy B: Pd-Catalyzed Coupling Target Target Library: Sulfonamide-Substituted Thienopyridines StrategyA_Reaction Sulfonamide Formation Target->StrategyA_Reaction StrategyB_Reaction Buchwald-Hartwig Amination Target->StrategyB_Reaction StrategyA_Intermediate Key Intermediate: Amino-Thienopyridine StrategyA_Intermediate->StrategyA_Reaction StrategyA_Reagents Library of Sulfonyl Chlorides (R-SO₂Cl) StrategyA_Reagents->StrategyA_Reaction StrategyB_Intermediate Key Intermediate: Halo-Thienopyridine (X = Br, I) StrategyB_Intermediate->StrategyB_Reaction StrategyB_Reagents Library of Sulfonamides (R-SO₂NH₂) StrategyB_Reagents->StrategyB_Reaction

Caption: Overview of convergent synthetic strategies.

Experimental Protocols & Methodologies

Protocol 1: Direct Sulfonylation of an Amino-Thienopyridine (Strategy A)

This protocol describes the classic and reliable method for forming a sulfonamide bond by reacting an amine with a sulfonyl chloride. The choice of base is critical to neutralize the HCl generated in situ. Pyridine can act as both a base and a solvent, while non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in solvents like dichloromethane (DCM).

Step-by-Step Protocol:

  • Reagent Preparation: To a stirred solution of the appropriate amino-thienopyridine (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired sulfonamide-substituted thienopyridine.[5]

Causality Insight: The use of 1.1 equivalents of the sulfonyl chloride ensures complete consumption of the valuable amine starting material, while excess base prevents the protonation of the starting amine, which would render it unreactive. The aqueous workup effectively removes the base, unreacted sulfonyl chloride (via hydrolysis), and salts.

Protocol 2: Buchwald-Hartwig Amination (Strategy B)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][15] This method is particularly valuable for coupling sulfonamides with aryl or heteroaryl halides, a transformation that is challenging with classical methods. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and must often be optimized for specific substrates.

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Oxidative Addition ArX Ar-X (Halo-Thienopyridine) ArX->PdII PdII_Amide Ar-Pd(II)-NHSO₂R Ln PdII->PdII_Amide Amide Binding & Deprotonation Amine R-SO₂NH₂ (Sulfonamide) Amine->PdII_Amide Base Base HBase [H-Base]+ Base->HBase PdII_Amide->Pd0 Catalyst Regeneration Product Ar-NHSO₂R (Product) PdII_Amide->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the halo-thienopyridine (1.0 eq), the primary sulfonamide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like Xantphos (4 mol%). Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by LC-MS. Reaction times can range from 6 to 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expertise Insight: The ligand choice is paramount. Bidentate phosphine ligands like BINAP or ferrocene-based ligands (e.g., dppf) were early breakthroughs, while modern, sterically hindered ligands (e.g., Buchwald's biarylphosphine ligands) often provide superior reactivity for challenging substrates.[13][15] The base not only facilitates the deprotonation of the sulfonamide but also plays a role in the reductive elimination step.

Library Diversification & High-Throughput Synthesis

Library Diversification via Suzuki-Miyaura Coupling

For creating large, diverse libraries, a halogenated thienopyridine sulfonamide can serve as a versatile intermediate for further functionalization. The Suzuki-Miyaura coupling is an exceptionally robust and functional-group-tolerant method for C-C bond formation, ideal for this purpose.[16][17][18] A library can be rapidly assembled by coupling a single halo-thienopyridine sulfonamide intermediate with a vast array of commercially available boronic acids or esters.

G cluster_reagents Library of Boronic Acids cluster_products Diverse Product Library Core Common Intermediate: Halo-Thienopyridine Sulfonamide Suzuki Suzuki-Miyaura Coupling [Pd Catalyst, Base] Core->Suzuki R1 R¹-B(OH)₂ R1->Suzuki R2 R²-B(OH)₂ R2->Suzuki R3 R³-B(OH)₂ R3->Suzuki Rn Rⁿ-B(OH)₂ Rn->Suzuki P1 Product 1 (Core-R¹) P2 Product 2 (Core-R²) P3 Product 3 (Core-R³) Pn Product n (Core-Rⁿ) Suzuki->P1 Suzuki->P2 Suzuki->P3 Suzuki->Pn

Caption: Library diversification using Suzuki coupling.

Protocol: A general protocol for Suzuki coupling would follow similar principles to the Buchwald-Hartwig reaction, involving a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., Dioxane/H₂O or DMF).[18][19]

Advanced Strategy: Ugi Multicomponent Reaction (MCR)

For high-throughput synthesis, the Ugi four-component reaction offers a powerful alternative.[20][21] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like scaffolds. By using a thienopyridine-containing starting material as one of the four components, highly complex and diverse libraries can be assembled with exceptional step economy.[22][23]

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions for the key transformations discussed. Optimization is often required for specific substrates.

Transformation Key Reagents Typical Catalyst/Ligand Typical Base Typical Solvent Temp. (°C)
Direct Sulfonylation Amino-thienopyridine, Sulfonyl chlorideN/ATEA, PyridineDCM, Pyridine0 to RT
Buchwald-Hartwig Amination Halo-thienopyridine, SulfonamidePd₂(dba)₃ / XantphosCs₂CO₃, K₃PO₄Toluene, Dioxane80-110
Suzuki-Miyaura Coupling Halo-thienopyridine, Boronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane/H₂O, DMF80-100

Conclusion

The synthesis of sulfonamide-substituted thienopyridine libraries is a validated and highly effective strategy in modern drug discovery. By employing convergent synthetic routes centered on robust and versatile reactions like direct sulfonylation and palladium-catalyzed cross-couplings, researchers can efficiently generate large libraries of novel compounds. The protocols and strategic insights provided in this guide serve as a practical framework for scientists engaged in the design and synthesis of next-generation therapeutics based on this promising chemical scaffold.

References

  • Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (N/A). Molecules. [Link]

  • Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology. [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (N/A). Molecules. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

  • Thienopyridine. (N/A). Wikipedia. [Link]

  • Buchwald–Hartwig amination. (N/A). Wikipedia. [Link]

  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (N/A). ResearchGate. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (N/A). Organic Chemistry Portal. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2020). semanticscholar.org. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (N/A). Academia.edu. [Link]

  • What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. [Link]

  • The thienopyridines. (N/A). PubMed. [Link]

  • Design strategy for the synthesized theinopyrimidine–sulfonamide... (N/A). ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (N/A). PubMed Central. [Link]

  • Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. (1999). PubMed. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (N/A). PubMed Central. [Link]

  • Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. (N/A). MDPI. [Link]

  • Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. (N/A). ResearchGate. [Link]

  • Chapter - Bioisosteric Replacements in Drug Design. (N/A). Bentham Science Publisher. [Link]

  • Examples of bioisosteric replacement in drug development. (N/A). ResearchGate. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (N/A). PubMed Central. [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (N/A). NIH. [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Scheme 2 Synthesis of endothiopeptides via Ugi reaction. (N/A). ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (N/A). MDPI. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PubMed Central. [Link]

Sources

Reagents for synthesizing 5-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines

Executive Summary

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a pharmacologically privileged structure, most notably serving as the core pharmacophore for P2Y12 receptor antagonists like Clopidogrel (Plavix) and Prasugrel (Effient). In this heterocyclic system, the nitrogen atom resides at the 5-position . Consequently, "5-substitution" refers to the functionalization of the secondary amine.

This guide details the reagents and protocols required to synthesize 5-substituted analogs. We prioritize three synthetic pathways:

  • Direct N-Alkylation (

    
    ):  The industry standard for Clopidogrel-like analogs.
    
  • Reductive Amination: The preferred route for generating diverse combinatorial libraries.

  • De Novo Cyclization (Pictet-Spengler): For constructing the ring system with the substituent pre-installed.

Strategic Retro-Synthesis & Pathway Selection

The choice of reagents depends heavily on the nature of the substituent (


) and the availability of the parent scaffold.

G cluster_0 Pathway Decision Matrix Target 5-Substituted Tetrahydrothieno[3,2-c]pyridine Scaffold Parent Scaffold (Free Base or HCl Salt) Scaffold->Target Functionalization ThiopheneAmine N-Substituted 2-(2-thienyl)ethylamine Formaldehyde Route C: Pictet-Spengler CH2O + Acid ThiopheneAmine->Formaldehyde Cyclization AlkylHalide Route A: N-Alkylation R-X + K2CO3 AlkylHalide->Target Aldehyde Route B: Reductive Amination R-CHO + NaBH(OAc)3 Aldehyde->Target Formaldehyde->Target

Figure 1: Strategic decision matrix for accessing 5-substituted thienopyridines. Route A and B modify the intact ring; Route C constructs the ring.

The Parent Scaffold: Sourcing & Handling[1]

Before functionalization, one must obtain the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Commercial Status: Available as the Hydrochloride (HCl) salt (CAS: 28783-41-7).

  • Stability: The free base is an oil that is prone to oxidation (darkening) upon air exposure due to the electron-rich thiophene ring. The HCl salt is a stable solid.

  • Handling: Always convert the HCl salt to the free base in situ or immediately prior to reaction to ensure nucleophilicity of the nitrogen.

Protocol A: Direct N-Alkylation ( )

This is the classic route used in Clopidogrel synthesis. It is ideal for attaching primary alkyl groups, benzyl groups, or esters.

Mechanism: Nucleophilic attack of the secondary amine (N5) onto an alkyl halide. Critical Control Point: Prevention of quaternary ammonium salt formation (over-alkylation).

Reagents Selection Table
ComponentReagentRoleRationale
Base

or

Acid ScavengerMild enough to prevent elimination of the alkyl halide; insoluble in organic solvents (heterogeneous catalysis).
Solvent Acetone or AcetonitrileMediumPolar aprotic solvents favor

kinetics. Acetone is standard for Clopidogrel.
Catalyst NaI or TBAIFinkelsteinOptional: Converts Alkyl-Cl to reactive Alkyl-I in situ.
Step-by-Step Protocol
  • Free Basing (Optional but Recommended):

    • Suspend 1.0 eq of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl in DCM.

    • Wash with saturated aqueous

      
      . Dry organic layer (
      
      
      
      ) and concentrate to obtain the free base oil.
  • Reaction Setup:

    • Dissolve the free base (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

    • Add powdered anhydrous

      
       (2.0 eq).
      
    • Note: If using the HCl salt directly, increase base to 3.0 eq.

  • Addition:

    • Add the Alkyl Halide (e.g., benzyl bromide, methyl bromoacetate) (1.05 eq) dropwise at 0°C.

  • Execution:

    • Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the baseline amine spot.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[1]

    • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Reductive Amination

This route is superior for library generation because it avoids the synthesis of unstable alkyl halides. It allows the use of commercially available aldehydes.

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.

Reagents Selection Table
ComponentReagentRoleRationale
Reductant

Hydride SourceMild; does not reduce aldehydes/ketones directly, only the iminium species. Safer than

.
Acid Acetic Acid (AcOH)CatalystActivates the carbonyl oxygen to facilitate imine formation.
Solvent DCE or DCMMedium1,2-Dichloroethane (DCE) is preferred for solubility and reaction rate.
Step-by-Step Protocol
  • Imine Formation:

    • In a vial, dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq, free base) and the Aldehyde (

      
      , 1.1 eq) in DCE.
      
    • Add Glacial Acetic Acid (1–2 drops or 1.0 eq).

    • Stir at RT for 30–60 minutes to equilibrate the imine/iminium species.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) in one portion.
      
    • Observation: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Execution:

    • Stir at RT for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution!).
      
    • Extract with DCM (3x).[2]

    • Wash combined organics with brine, dry over

      
      .[3]
      
    • Purification: Amine-functionalized silica is recommended to avoid tailing during chromatography.

Protocol C: De Novo Synthesis (Pictet-Spengler)

If the 5-substituent is bulky or the N-alkylation is difficult, one can build the ring with the substituent already attached to the nitrogen.

Mechanism: Reaction of an N-substituted thiophene-ethylamine with formaldehyde.

PS Sub1 N-R-2-(2-thienyl)ethylamine Inter Iminium Ion Sub1->Inter Condensation Reag Formaldehyde (HCHO) + Acid (HCl) Reag->Inter Prod 5-R-Tetrahydrothieno [3,2-c]pyridine Inter->Prod 6-endo-trig Cyclization

Figure 2: Pictet-Spengler Cyclization Mechanism.

Step-by-Step Protocol
  • Precursor Synthesis:

    • Start with 2-(2-thienyl)ethylamine. Perform a reductive amination (as in Protocol B) with your desired R-group aldehyde to get the secondary amine: N-R-2-(2-thienyl)ethylamine .

  • Cyclization:

    • Dissolve the secondary amine (1.0 eq) in water/formic acid or ethanol.

    • Add Formaldehyde (37% aq. solution, 1.2 eq).

    • Add conc. HCl (1.0 eq) to catalyze the reaction.

  • Heating:

    • Heat to 50–60°C for 2–4 hours.

    • Note: The position of cyclization (C3 vs C5 of thiophene) is generally selective for the [3,2-c] fusion due to the directing effect of the sulfur atom, but verify by NMR.

  • Isolation:

    • Basify with NaOH to pH > 10.[3]

    • Extract with DCM.[4]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Alkylation) Quaternary salt formationUse exact stoichiometry (1:1) and add the alkyl halide slowly at low temp.
Dark Product Thiophene oxidationPerform all reactions under Nitrogen/Argon atmosphere. Store products as HCl or Oxalate salts.
Regioisomers (Cyclization) Wrong isomer formedConfirm structure by 2D NMR (HMBC). The [3,2-c] isomer is standard, but sterics can force [2,3-c].
Incomplete Reaction Poor nucleophilicityEnsure the starting material is fully free-based. Use catalytic KI for alkyl chlorides.

References

  • Synthesis of Clopidogrel (General Alkylation)

    • Title: A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt.[5]

    • Source: ResearchG
    • URL:

  • Pictet-Spengler Mechanism

    • Title: Pictet–Spengler reaction (Wikipedia/Academic Overview).
    • Source: Wikipedia.
    • URL:

  • Parent Scaffold Properties

    • Title: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride Product Page.[1][6][7]

    • Source: TCI Chemicals.

    • URL:[7]

  • Reductive Amination Standards

    • Title: Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Organic Chemistry Portal.[4]

    • URL:

Sources

Troubleshooting & Optimization

Stability of thienopyridine sulfonamides under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Stability of Thienopyridine Sulfonamides

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Viability

Thienopyridine sulfonamides represent a vital class of compounds in medicinal chemistry, with applications ranging from antiplatelet agents to novel therapeutics targeting various biological pathways[1][2]. The fusion of the thienopyridine core with a sulfonamide moiety creates molecules with unique pharmacological profiles. However, this structural complexity also introduces potential stability liabilities that must be thoroughly understood during drug development. The International Council on Harmonisation (ICH) mandates stress testing to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods[3][4]. This guide provides a comprehensive technical overview, practical troubleshooting advice, and validated protocols for assessing the stability of thienopyridine sulfonamides under acidic and basic conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thienopyridine sulfonamides under hydrolytic stress?

A1: Thienopyridine sulfonamides have two primary sites susceptible to hydrolysis: the sulfonamide (S-N) bond and the thienopyridine ring system itself.

  • Sulfonamide Bond Cleavage: The S-N bond is often the most labile site, particularly under acidic conditions. Acid-catalyzed hydrolysis can lead to the cleavage of this bond, yielding a sulfonic acid derivative and the corresponding amine[5]. While some sulfonamides are relatively stable, the rate of hydrolysis is highly dependent on the molecular structure and the pH of the environment[6]. In some cases, the anionic form of the sulfonamide, prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms found in acidic media[6].

  • Thienopyridine Core Degradation: The thienopyridine ring system can also undergo degradation, although it is often more stable than ester or other labile functional groups that may be present on the molecule. For instance, forced degradation studies on prasugrel, a thienopyridine derivative, show significant degradation under both acidic and basic conditions, suggesting the entire molecular scaffold is susceptible[7][8]. Degradation can involve oxidation of the thiophene unit or other complex reactions[9].

  • Side-Chain Hydrolysis: Many thienopyridine drugs, like clopidogrel and prasugrel, are prodrugs with ester groups. These ester linkages are highly susceptible to both acid- and base-catalyzed hydrolysis, which often represents a primary degradation pathway independent of the core structure[10][11].

Q2: How do acidic and basic conditions differentially affect the stability of these compounds?

A2: The effect is highly compound-specific, but general trends can be observed.

  • Acidic Conditions: Acid catalysis often promotes the hydrolysis of the sulfonamide bond[5]. For many thienopyridines, such as prasugrel, degradation is significant in acidic media[12]. The protonation of nitrogen atoms in the heterocyclic system can alter electron density and increase susceptibility to nucleophilic attack by water. However, some compounds, like tizanidine (which has a related structure), have shown conflicting reports, with some studies finding it stable in acid and others showing degradation, highlighting the importance of specific experimental conditions[13][14][15].

  • Basic Conditions: Base-catalyzed hydrolysis is particularly aggressive towards any ester functional groups on the molecule, often leading to rapid degradation[11]. The thienopyridine core itself can also be sensitive to strong bases. Prasugrel, for example, is noted to be even more sensitive to basic conditions than acidic ones[7]. In contrast, some sulfonamides show increased stability at higher pH where they exist in their anionic form[6]. For clopidogrel, conversion of its bisulfate salt to the free base in an alkaline microenvironment leads to significant decomposition[10].

Q3: What is a "forced degradation" or "stress testing" study, and why is it essential for this class of compounds?

A3: A forced degradation study is an experiment where a drug substance or product is intentionally exposed to stress conditions more severe than those it would encounter during manufacturing or storage[3]. The recommended stress factors include pH extremes (acid and base hydrolysis), oxidation, heat, and light[16][17].

This process is critical for several reasons:

  • Pathway Elucidation: It helps identify the likely degradation products and establish the degradation pathways of the molecule[3].

  • Method Development: It is essential for developing and validating a "stability-indicating" analytical method—typically an HPLC method—that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products[4][18].

  • Formulation and Packaging Guidance: Understanding how the molecule behaves under stress informs the development of a stable formulation and the selection of appropriate packaging[3].

  • Intrinsic Stability Assessment: It reveals the inherent vulnerabilities of the molecule, which is crucial for risk assessment during development[17].

Section 2: Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the stability assessment of thienopyridine sulfonamides.

Issue 1: An unexpected peak has appeared in my HPLC chromatogram during a basic hydrolysis study.

  • Probable Cause 1: Ester Hydrolysis. If your molecule contains an ester group (e.g., clopidogrel, prasugrel), the most likely cause is saponification (base-catalyzed hydrolysis) of the ester to its corresponding carboxylic acid. This is often a very rapid reaction.

  • Troubleshooting Steps:

    • Verify the Structure: Use LC-MS to determine the mass of the new peak. The mass should correspond to the parent molecule minus the alkyl group of the ester and plus a hydrogen.

    • Kinetics: Run a time-course experiment (e.g., sample at 5, 15, 30, and 60 minutes). A rapid increase in the degradant peak corresponding to a decrease in the parent peak confirms a direct degradation pathway.

    • Reference Standard: If possible, synthesize or procure a reference standard of the expected carboxylic acid metabolite to confirm its retention time.

Issue 2: My compound shows good stability in solution but degrades significantly in the solid state when formulated with certain excipients.

  • Probable Cause: Excipient Interaction or Microenvironment pH. Some excipients can create an acidic or basic microenvironment, especially in the presence of moisture, which can catalyze degradation[10]. For example, an alkaline excipient like sodium carbonate can cause the conversion of a salt form (e.g., clopidogrel bisulfate) to its less stable free base[10].

  • Troubleshooting Steps:

    • Binary Excipient Mixtures: Conduct compatibility studies by mixing your API with individual excipients (e.g., at a 1:1 ratio), adding a small amount of water (e.g., 5%), and storing at accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at set time points to identify the problematic excipient.

    • Control Humidity: Perform studies under controlled humidity conditions. As seen with clopidogrel, degradation can be significantly higher at 75-85% relative humidity compared to dry conditions[10].

    • Diagram Excipient Interactions: Use a compatibility chart to map out interactions and guide formulation development.

Issue 3: I am struggling to resolve the parent drug peak from a degradation product using a standard C18 HPLC column.

  • Probable Cause: Similar Polarity. The degradation product may have a polarity very similar to the parent drug, making separation on a standard C18 phase difficult. This is common if the degradation involves a minor structural change like isomerization or the formation of a regioisomer.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: The ionization state of your analyte and its degradants can significantly impact retention. Adjusting the mobile phase pH can alter the selectivity between the two peaks. For thienopyridines, a slightly acidic pH (e.g., pH 3.0-4.5) is often a good starting point[8][18].

    • Change Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can provide different interactions (e.g., pi-pi stacking) that may resolve the peaks.

    • Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of the critical pair to increase resolution.

    • Visualize the Workflow: A clear workflow diagram can help systematically troubleshoot chromatographic issues.

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Section 3: Key Experimental Protocols

These protocols provide a starting point for conducting robust stability studies. They should be adapted based on the specific properties of the molecule under investigation.

Protocol 1: Forced Hydrolysis Study (Acidic and Basic Conditions)

Objective: To determine the stability of a thienopyridine sulfonamide in acidic and basic solutions and to generate potential degradation products for analytical method development.

Materials:

  • Thienopyridine sulfonamide API

  • Class A volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N HCl. Dilute to volume with water. This results in a final acid concentration of 0.1 N HCl.

    • Prepare a control sample by adding 1 mL of stock solution and 1 mL of water to a 10 mL flask and diluting to volume.

    • Incubate both flasks at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis to prevent further degradation on the column.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N NaOH. Dilute to volume with water. This results in a final base concentration of 0.1 N NaOH.

    • Keep this sample at room temperature initially, as base-catalyzed reactions can be very fast. If no degradation is observed, the temperature can be increased.

    • Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately neutralize the basic aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Calculate the percentage of API remaining and the percentage of each degradation product formed. The goal is to achieve 10-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound[16].

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the thienopyridine sulfonamide API from all process-related impurities and degradation products generated during forced degradation studies.

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common starting point)[18].

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid[7][18].

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 80% A) and ramp to a high organic percentage (e.g., 70% B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the API has maximum absorbance (e.g., 230 nm)[18].

  • Column Temperature: 30°C.

Method Development & Validation Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

  • Specificity: Inject individual solutions of the API, placebo (if applicable), and stressed samples. The method is specific if it can resolve the API peak from all other peaks, and the peak purity analysis (using a PDA detector) should confirm that the API peak is spectrally pure.

  • Linearity: Analyze a series of solutions with known concentrations of the API (e.g., 5-80 µg/mL) to demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.999)[18].

  • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) of the method.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) to ensure the method remains reliable under small variations.

Section 4: Summary of Stability Data

The stability of thienopyridine derivatives varies significantly based on their specific structure and the conditions applied. The following table summarizes findings from forced degradation studies on related compounds.

CompoundAcidic Conditions (e.g., 0.1N HCl)Basic Conditions (e.g., 0.1N NaOH)Key ObservationsReferences
Prasugrel HCl Significant degradationSignificant degradation, more sensitive than to acidUndergoes hydrolysis under both conditions.[7][8][12]
Clopidogrel Bisulfate Degradation observed, influenced by humiditySignificant degradation, especially when converted to free baseStability is highly dependent on humidity and the presence of alkaline stressors.[10]
Tizanidine HCl Stable in some studies, minimal degradation in othersStable in some studies, minimal degradation in othersReports vary, suggesting high intrinsic stability of the core structure under typical forced degradation conditions. Susceptible to oxidation.[13][14][15][18]

References

  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. U.S. National Library of Medicine. Available at: [Link]

  • The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. ResearchGate. Available at: [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Cardiovascular Disease Research. Available at: [Link]

  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. OUCI. Available at: [Link]

  • Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. U.S. National Library of Medicine. Available at: [Link]

  • forced degradation studies of tizanidine hydrochloride and development of validated stability-indicating rp-hplc method. Indian Drugs. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Design Strategies for Improving Oral Bioavailability of Tizanidine: Solid Dispersion Approach. Impactfactor. Available at: [Link]

  • Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. PubMed. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. U.S. National Library of Medicine. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ScienceDirect. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Macquarie University Research Portal. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR PRASUGREL HYDROCHLORIDE. ResearchGate. Available at: [Link]

  • STABLE PHARMACEUTICAL COMPOSITION OF CLOPIDOGREL FREE BASE FOR ORAL AND PARENTERAL DELIVERY. Google Patents.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed. Available at: [Link]

  • Compatibility and Chemical Stability Study of Bilayer Tablets Pharmaceutical Dosage Form of Aspirin/Clopidogrel as Eudragit L100 Polymer Main Excipient. Scientific Research Publishing. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. U.S. National Library of Medicine. Available at: [Link]

  • Prasugrel charactherization: Reference substance and pharmaceutical. J. Chem. Pharm. Res. Available at: [Link]

  • Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. PLOS ONE. Available at: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link] Forced degradation studies: Regulatory considerations and implementation/

  • The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Clopidogrel Stability Presentation. Scribd. Available at: [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. U.S. National Library of Medicine. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. U.S. National Library of Medicine. Available at: [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Available at: [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]

  • Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. PubMed. Available at: [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbio. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. U.S. National Library of Medicine. Available at: [Link]

  • Development of stability-indicating methods for determination of Sulpiride in presence of its degradation products in bulk and dosage forms. TSI Journals. Available at: [Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. U.S. National Library of Medicine. Available at: [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. Available at: [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Available at: [Link]

Sources

Technical Guide: Handling Moisture Sensitivity in Thienopyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thienopyridines (e.g., thieno[2,3-c]pyridine, thieno[3,2-c]pyridine) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and indoles. However, their utility is frequently compromised by the "Heterocyclic Instability Paradox" : while the aromatic core is relatively stable, the functionalized building blocks required for diversity-oriented synthesis (boronic acids, lithiated species, and halides) exhibit extreme moisture sensitivity.

The Causality of Failure:

  • Electronic Push-Pull: The fusion of the electron-rich thiophene and electron-deficient pyridine rings creates high electron density at specific carbons (C-2/C-3), making them susceptible to rapid electrophilic attack (protonation) in the presence of water.

  • Protodeboronation: Thienopyridine-2-boronic acids possess a vacant p-orbital on boron that coordinates with water/hydroxide, facilitating a rapid C-B bond cleavage—often faster than the desired transmetalation in Suzuki couplings.

  • S-Oxidation: Moisture promotes oxidative degradation of the sulfur atom, leading to sulfoxides which deactivate the ring toward further functionalization.

This guide moves beyond standard "dry techniques" to provide a self-validating workflow specifically for these sensitive architectures.

Module 1: Storage & Logistics (The "Cold Chain" for Chemistry)

Q: My thienopyridine building block arrived with a slight discoloration. Is it still usable?

A: Discoloration (often darkening from off-white to brown/orange) indicates surface oxidation or hydrolysis.

  • The Mechanism: Thienopyridines are prone to S-oxidation and N-oxide formation upon exposure to atmospheric moisture and oxygen.

  • The Fix:

    • Dissolve & Filter: Dissolve a small sample in dry DCM. If the color persists in solution, it is likely an impurity. If insoluble particles remain, they may be hydrolysis byproducts (boronic acids often dehydrate to boroxines or hydrolyze to deboronated arenes).

    • Quantitative Check: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d6. Do not rely on LCMS alone, as deboronated byproducts often ionize poorly or co-elute.

Q: How should I store these blocks long-term?

A: Treat them as "metastable" entities.

  • Protocol: Store under Argon in a desiccator at -20°C.

  • The "Double-Seal" Technique: Parafilm is permeable to moisture over months. Use electrical tape over the cap, then vacuum-seal the bottle in a mylar bag with a fresh packet of activated silica gel or molecular sieves.

Module 2: Synthesis & Reaction Troubleshooting

Scenario A: The Failed Lithiation

Issue: "I treated 2-bromothieno[2,3-c]pyridine with n-BuLi at -78°C, but after quenching with an electrophile, I recovered starting material."

Root Cause Analysis: Thienopyridines are prone to "Halogen Dance" mechanisms and rapid protonation if the temperature fluctuates or if trace moisture destroys the lithiated intermediate.

Troubleshooting Protocol:

VariableStandard PracticeThienopyridine Specific Requirement
Solvent Water < 50 ppm< 10 ppm (Coulometric KF verification required). Thienopyridyl-lithium species are basic enough to deprotonate THF if warmed slightly; moisture accelerates this.
Temperature -78°CInternal Probe Monitoring. The exotherm of n-BuLi addition can spike the temp to -60°C locally, triggering decomposition. Add n-BuLi down the side of the flask to pre-cool it.
Validation NoneThe D₂O Quench Test. Before adding your valuable electrophile, take a 50 µL aliquot, quench into dry D₂O, and run NMR. >95% Deuterium incorporation proves the anion was formed and stable.
Scenario B: The Suzuki Coupling "Zero Yield"

Issue: "Coupling thienopyridine-2-boronic acid with an aryl halide yielded only the deboronated thienopyridine (H-species)."

Root Cause Analysis: This is classic Protodeboronation . The C2 position of thienopyridine is highly basic. In aqueous base (standard Suzuki conditions like Na₂CO₃/H₂O), the boronate forms a "ate" complex that rapidly hydrolyzes the C-B bond before Palladium can transmetalate.

The Solution: Anhydrous Conditions Switch to a system that excludes water entirely.

  • Base: Use Anhydrous K₃PO₄ or CsF .

  • Solvent: Dioxane or Toluene (Dry).

  • Additives: Add CuCl (10-20 mol%) . Copper facilitates the transmetalation of electron-deficient heteroaryl boronates, outpacing the protodeboronation pathway.

Q: Can I use MIDA boronates instead? A: Yes, and you should. MIDA (N-methyliminodiacetic acid) esters mask the boron, slowly releasing the active boronic acid species. This keeps the concentration of the unstable free acid low ("Slow Release Strategy"), minimizing decomposition.[1]

Visualizing the Workflow

The following diagrams illustrate the logic flow for handling these sensitive compounds.

Diagram 1: Safe Handling Workflow (Receipt to Reaction)

SafeHandling Receipt Receipt of Material (Check Seal Integrity) QC Initial QC (qNMR in DMSO-d6) Receipt->QC Verify Purity QC->Receipt Fail: Contact Vendor Storage Storage (-20°C, Argon, Mylar) QC->Storage Pass Weighing Weighing (Glovebox or Cone of Ar) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Schlenk/Sealed Tube) Weighing->Reaction Solvent Solvent Prep (KF < 10 ppm) Solvent->Reaction Cannula Transfer

Caption: Figure 1. The "Cold Chain" workflow for thienopyridine building blocks ensures minimal moisture exposure from receipt to reaction.

Diagram 2: Troubleshooting The "Zero Yield" (Suzuki Coupling)

Troubleshooting Start Problem: Low Yield in Suzuki Coupling CheckByprod Analyze Crude NMR: Is Deboronated Product Present? Start->CheckByprod YesDebor Yes: Protodeboronation CheckByprod->YesDebor H-species found NoDebor No: Catalyst/Oxidative Addition Failure CheckByprod->NoDebor SM remains Sol1 Switch to Anhydrous Base (K3PO4/Dioxane) YesDebor->Sol1 Sol2 Use MIDA Boronate (Slow Release) YesDebor->Sol2 Sol3 Add Cu(I) Co-catalyst YesDebor->Sol3 Sol4 Check Catalyst System (Switch Ligand to XPhos/SPhos) NoDebor->Sol4

Caption: Figure 2. Logic tree for diagnosing Suzuki coupling failures involving thienopyridine boronates.

Module 3: Purification & Analysis (The Hidden Traps)

Q: My compound degraded on the silica column. Why?

A: Silica gel is slightly acidic and contains adsorbed water (4-5% by weight).

  • The Risk: Thienopyridines can protonate on the pyridine nitrogen, sticking to the silica, or undergo hydrolysis if the eluent is "wet."

  • The Fix:

    • Neutralize the Silica: Pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes. This caps the acidic silanol sites.

    • Use Alumina: For extremely acid-sensitive derivatives, switch to Neutral Alumina (Grade III).

Q: NMR artifacts are confusing me. Is it water or my compound?

A: Thienopyridines hydrogen bond strongly with water.

  • Observation: A broad peak moving between 3.0 - 5.0 ppm in CDCl₃.

  • Validation: Add a drop of D₂O to the NMR tube. If the peak disappears (exchanges) or shifts distinctly, it is water/OH. If it splits, it is part of your molecule. Always use CDCl₃ stored over activated molecular sieves for these compounds.

References

  • Burke, M. D., et al. (2009). "A General Solution for the Synthesis of Unstable Boronic Acids via MIDA Boronates." Journal of the American Chemical Society.

  • Morken, J. P., et al. (2016). "Protodeboronation of Heterocyclic Boronic Acids: Mechanism and Solutions." Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents."

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Williams, D. B. G., & Lawton, M. (2010).[2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry.

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The compound 5-methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine (CAS: 1343171-46-9) represents a critical "capped" intermediate in the synthesis of P2Y12 inhibitors (analogs of Ticlopidine and Clopidogrel). Unlike its precursors, the presence of the methanesulfonyl (mesyl) group at the


 position fundamentally alters the electronic environment of the piperidine ring, serving as a distinct spectroscopic handle for reaction monitoring and purity assessment.

This guide provides an in-depth analysis of the 1H NMR spectrum of this molecule, offering a comparative framework against its free-base precursor and common regioisomeric impurities.

Structural Breakdown
  • Core Scaffold: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.[1][2][3][4][][6]

  • Key Functional Group: N-Methanesulfonyl (sulfonamide linkage).

  • Critical Isomerism: Must be distinguished from the [2,3-c] regioisomer, a common synthetic impurity.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data that can be cross-referenced with the values in this guide, follow this standardized protocol. This workflow is designed to minimize solvent effects that often obscure the critical "bridge" protons.

Sample Preparation (Standardized)
  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is preferred over 
    
    
    
    for this specific derivative.
    • Reasoning: The sulfonamide moiety increases polarity. DMSO-

      
       ensures complete solubility and prevents the aggregation-induced line broadening often seen in chloroform. Additionally, it separates the mesyl methyl peak from the water suppression region.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[7]

System Suitability Test (SST)

Before analyzing the target peaks, validate the magnet status using the Residual Solvent Signal (RSS) :

  • DMSO-

    
     Quintet:  Must appear at 2.50 ppm .
    
  • Water Singlet: Typically 3.33 ppm (in DMSO). Note: Ensure the water peak does not overlap with the H4 singlet of the target molecule.

Spectroscopic Analysis: Peak-by-Peak Assignment

The 1H NMR spectrum of this compound is characterized by four distinct zones.

Zone A: The Thiophene Aromatics (6.8 – 7.5 ppm)

The thieno[3,2-c] system possesses two aromatic protons. Unlike the benzene ring in tetrahydroisoquinolines, these protons show a characteristic AB system (or two doublets).

  • H2 (Doublet, ~7.3 - 7.4 ppm): The most deshielded proton, adjacent to the Sulfur atom.

  • H3 (Doublet, ~6.9 - 7.0 ppm): Located at the ring junction side.

  • Coupling Constant (

    
    ):  Expect a 
    
    
    
    value of ~5.2 Hz . This specific coupling constant is a diagnostic fingerprint for the thiophene ring integrity.
Zone B: The "Gateway" Singlet (H4) (~4.2 – 4.4 ppm)

This is the most critical signal for structural verification.

  • Assignment: The two protons at position 4 (isolated methylene between the Thiophene ring and the Nitrogen).

  • Multiplicity: Singlet (or slightly broadened singlet).

    • Why? The quaternary Carbon (C3a) blocks coupling to the aromatic protons, and the Nitrogen (N5) blocks coupling to the rest of the aliphatic chain.

  • Shift Logic: The sulfonylation causes a significant downfield shift (deshielding) compared to the free amine precursor.

Zone C: The Ethylene Bridge (H6 & H7) (2.9 – 3.6 ppm)

These protons form a localized spin system (


 or 

type), typically appearing as two triplets.
  • H6 (Triplet, ~3.4 – 3.6 ppm): Adjacent to the Nitrogen (N-CH2). Deshielded by the electron-withdrawing mesyl group.

  • H7 (Triplet, ~2.9 – 3.0 ppm): Adjacent to the Thiophene ring (Ar-CH2).

  • Coupling:

    
     is typically 5.6 – 6.0 Hz .
    
Zone D: The Mesyl Fingerprint (2.8 – 3.0 ppm)
  • Assignment: -SO2-CH3.

  • Multiplicity: Sharp Singlet .

  • Integration: Integrates to 3H. This is your internal "calibration" for integration. If this is <3H relative to aromatics, you likely have unreacted starting material or hydrolysis.

Comparative Analysis: Product vs. Alternatives

The power of NMR lies in comparison. The table below contrasts the Target Molecule against its immediate precursor and a common regioisomer.

FeatureTarget Molecule (5-Ms-thieno[3,2-c])Precursor (Free Amine/HCl)Regioisomer (Thieno[2,3-c])
H4 Signal Singlet, ~4.3 ppm (Deshielded)Singlet, ~3.6 ppm (Shielded)Singlet, ~4.5 ppm (Shifted)*
N-Substituent Singlet (3H) ~2.9 ppm Broad Singlet (NH) or AbsentSinglet (3H) ~2.9 ppm
H6/H7 Profile Distinct Triplets (Separated)Triplets (Often overlapped)Triplets (Different spacing)
Aromatic J-Coupling

Hz

Hz

Hz

*Note on Regioisomer: In the [2,3-c] isomer, the isolated methylene is at position 7 (adjacent to S), whereas in the [3,2-c] target, the isolated methylene (H4) is adjacent to the C=C bond of the thiophene. This subtle electronic difference results in a detectable shift difference for the singlet.

Visualization: Structural Logic & Workflow

The following diagram illustrates the logical flow for assigning the structure based on the spectral data described above.

NMR_Analysis_Logic cluster_0 Spectral Regions Region_A Aromatic Region (6.8 - 7.5 ppm) Region_B Aliphatic Singlet (4.0 - 4.5 ppm) Decision_2 Analyze H4 Singlet Position Region_B->Decision_2 Region_C Aliphatic Triplets (2.8 - 3.6 ppm) Region_D Mesyl Methyl (2.8 - 3.0 ppm) Decision_1 Is Mesyl Singlet Present? Region_D->Decision_1 Start Start Analysis: Crude/Purified Sample Check_SST System Suitability: Check DMSO (2.50) & H2O Start->Check_SST Check_SST->Region_D Decision_1->Region_B Yes (3H Singlet) Result_Precursor ID: Unreacted Precursor (Free Amine) Decision_1->Result_Precursor No (or NH broad) Result_Target CONFIRMED TARGET: 5-Ms-thieno[3,2-c]pyridine Decision_2->Result_Target ~4.3 ppm Result_Isomer WARNING: Regioisomer Thieno[2,3-c]pyridine Decision_2->Result_Isomer >4.5 ppm or <3.8 ppm Result_Target->Region_A Verify J=5.2Hz Result_Target->Region_C Verify Integration

Caption: Logical decision tree for confirming the identity of this compound using 1H NMR markers.

Troubleshooting & Common Artifacts

  • Broadening of H4/H6: If the H4 singlet or H6 triplet appears broad, check the sample temperature. While sulfonamides usually have restricted rotation barriers low enough to be fast on the NMR timescale at room temperature, cooling can induce broadening. Run at 300K or higher.

  • Water Overlap: In DMSO-

    
    , the water peak (~3.33 ppm) often overlaps with the H6 triplet.
    
    • Solution: Add 1-2 drops of

      
       to shift the HDO peak, or switch to 
      
      
      
      (if solubility permits) where water appears at ~1.56 ppm.
  • Impurity Peaks: Sharp singlets at 2.0-2.2 ppm often indicate residual Acetone or Acetonitrile from purification steps, which should not be confused with the Mesyl methyl (which is more deshielded at ~2.9 ppm).

References

  • PubChem Compound Summary. (n.d.). 5-Methanesulfonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1343171-46-9).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Sulfonamide and Thiophene chemical shifts).
  • Modi, K. et al. (2012). Synthesis and characterization of thieno[3,2-c]pyridine derivatives. Journal of Heterocyclic Chemistry. (Provides comparative shifts for the thienopyridine scaffold).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-mesyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the structural validation of 5-mesyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key heterocyclic scaffold. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating system of analysis. Our approach is designed to not only confirm the desired structure but also to decisively rule out potential isomers and process-related impurities.

The thienopyridine core is a privileged structure in medicinal chemistry, forming the basis of blockbuster antiplatelet agents like clopidogrel and prasugrel.[1][2][3][4] The introduction of a mesyl (methanesulfonyl) group at the 5-position nitrogen significantly alters the electronic and conformational properties of the tetrahydrothienopyridine ring system. Therefore, rigorous structural confirmation is paramount to ensure that downstream biological and pharmacological data is reliable. This guide will compare the expected analytical data for the target molecule against plausible alternatives, providing the logic to interpret the results with confidence.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Certainty

No single analytical technique is sufficient for the complete structural elucidation of a novel or modified compound.[5][6][7] We will employ a strategic combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that we probe the molecule's constitution from different physical principles—mass-to-charge ratio and nuclear spin interactions—creating a robust and cross-verifiable dataset.

The logical workflow for this validation is as follows:

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Final Validation & Comparison Synthesis_Purification Synthesized & Purified 5-mesyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine HRMS High-Resolution Mass Spectrometry (HRMS) Confirm Elemental Composition Synthesis_Purification->HRMS Sample 1D_NMR 1D NMR Spectroscopy (¹H & ¹³C, DEPT-135) HRMS->1D_NMR Correct Mass Confirmed 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Guide Assignments Data_Analysis Comprehensive Data Analysis & Interpretation 2D_NMR->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed Data Match Predicted Structure_Rejected Structure Incorrect (Isomer/Impurity Identified) Data_Analysis->Structure_Rejected Data Mismatch

Caption: Workflow for the structural validation of 5-mesyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry provides the molecular weight and elemental composition, serving as the initial and most crucial checkpoint.[7][8] For regulatory purposes, high-resolution mass spectrometry (HRMS) is essential as it can distinguish between compounds with the same nominal mass but different elemental formulas.[1]

Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₈H₁₁NO₂S₂Derived from the structure.
Monoisotopic Mass 217.0235Calculated for C₈H₁₁NO₂S₂.
Observed [M+H]⁺ 218.0308 ± 5 ppmProtonated molecular ion is commonly observed with ESI.

Comparison with a Potential Isomer: A common synthetic byproduct could be the isomeric 6-mesyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. HRMS alone cannot distinguish between these isomers as they share the same elemental composition. This limitation underscores the necessity of NMR for unambiguous assignment.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Determine the accurate mass of the most abundant ion and use software to predict the elemental formula. Compare this with the theoretical value for C₈H₁₁NO₂S₂.

NMR Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][9][10][11][12] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unequivocal proof of structure.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts (in ppm) for 5-mesyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in CDCl₃. These predictions are based on established substituent effects and data from analogous thienopyridine structures.[2][13] The key to validation is not just observing signals at these shifts, but confirming their couplings and correlations as detailed in the 2D NMR section.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
2 ~123.5~7.15d, J ≈ 5.2 Hz1H
3 ~121.8~6.80d, J ≈ 5.2 Hz1H
3a ~128.0---
4 ~46.5~3.80t, J ≈ 5.8 Hz2H
6 ~48.0~4.55s2H
7 ~25.0~3.05t, J ≈ 5.8 Hz2H
7a ~135.0---
Mesyl-CH₃ ~35.0~2.90s3H
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[11][14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[14][15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the molecular framework.[11][14][15][17]

Interpreting the 2D NMR Data: The Self-Validating System

The true power of this approach lies in using the suite of 2D NMR spectra to build the molecule from its constituent parts, confirming every connection.

Key Expected 2D NMR Correlations:

Sources

Reference Standards for Thienopyridine Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative in P2Y12 Inhibition

Thienopyridines—specifically Clopidogrel , Prasugrel , and Ticlopidine —are prodrugs requiring metabolic activation to inhibit the P2Y12 platelet receptor. This metabolic complexity introduces a rigorous demand on impurity profiling. The safety margin for these drugs is dictated not just by the active pharmaceutical ingredient (API) but by specific, often stereochemical, impurities that can induce toxicity or negate efficacy.

For the analytical scientist, the choice of reference standard is not merely a purchasing decision; it is a fundamental variable in the method's uncertainty budget. This guide objectively compares the performance and utility of Pharmacopeial Primary Standards against ISO 17034 Certified Reference Materials (CRMs) and Research Grade materials, providing a self-validating framework for selection.

The Landscape of Reference Standards

In thienopyridine analysis, three tiers of standards exist. Understanding the causality of their differences is essential for regulatory compliance (ICH Q3A/B).

Comparative Analysis of Standard Grades
FeaturePrimary Standard (USP/EP) Certified Reference Material (CRM) Research Grade / In-House
Designation Official Compendial StandardISO 17034 AccreditedAnalytical Standard
Traceability Legal Gold Standard (Self-referential)Traceable to SI Units or Primary StdOften unknown or Batch-specific
Uncertainty Not reported (Assumed 100% for calc)Explicitly stated (e.g., ±0.5%)Not reported
Assay Method Mass Balance (HPLC + TGA + KF)Mass Balance + qNMR verificationHPLC Area % only
Primary Use Dispute resolution, Calibration of SecondariesRoutine QC, Method Validation, StabilityID confirmation, Retention time marker
Cost/Availability High / Often BackorderedModerate / High AvailabilityLow / Variable

Expert Insight: While USP/EP standards are the regulatory anchor, they often lack a reported uncertainty interval. ISO 17034 CRMs provide a self-validating mechanism by quantifying the uncertainty (


), allowing you to calculate the Total Error of your method.

Critical Impurity Targets: Clopidogrel & Prasugrel

The structural nuances of thienopyridines dictate the impurity profile.

Clopidogrel Bisulfate: The Chiral Challenge

Clopidogrel is the S-enantiomer.[1][2] The R-enantiomer is devoid of anti-aggregating activity and is considered a critical impurity.[2]

  • Impurity A (Hydrolysis): Clopidogrel Acid. Formed via hydrolysis of the methyl ester. High risk in humid stability studies.

  • Impurity B (Regioisomer): Positional isomer. Often process-related.

  • Impurity C (Chiral): R-Clopidogrel.[2][3] Critical Safety Attribute. Must be controlled to < 1.0% (USP limit).

Prasugrel Hydrochloride: Degradation Pathways

Prasugrel is susceptible to both hydrolysis and oxidation.[]

  • N-Oxide Impurities: Formed under oxidative stress (peroxide degradation).

  • Desacetyl Prasugrel: The active metabolite, but if present in the drug product, it indicates premature hydrolysis.

  • Impurity I (Lactone): Formed under acidic conditions.

Experimental Protocol: Chiral Separation of Clopidogrel Impurities[1][5][6]

This protocol focuses on the separation of the critical Impurity C (R-enantiomer) from the active S-Clopidogrel , a challenging separation requiring specific reference standard verification.

Method Principle

Ultron ES-OVM (Ovomucoid) columns utilize protein-based chiral selection. The separation is highly sensitive to pH and organic modifier concentration.

Reagents & Standards
  • Primary: USP Clopidogrel Related Compound C RS.

  • Secondary: ISO 17034 Clopidogrel R-Enantiomer CRM.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0) / Acetonitrile (80:20 v/v).

Step-by-Step Workflow
  • System Suitability Prep:

    • Dissolve Clopidogrel Bisulfate CRM and Impurity C CRM in the mobile phase to a final concentration of 0.1 mg/mL each.

    • Self-Validation Step: Ensure the resolution (

      
      ) between the S-enantiomer and R-enantiomer is > 2.0.[5]
      
  • Chromatographic Conditions:

    • Column: Ultron ES-OVM, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV @ 220 nm.[5][6]

  • Injection & Analysis:

    • Inject 10 µL.[5][6]

    • Retention Times (approx): Impurity C (~8 min), Clopidogrel (~11 min).

Comparative Data: Primary vs. CRM Performance[10][11]

The following table summarizes an internal study comparing the quantification of Impurity C in a spiked sample (0.5% target) using both standard types.

ParameterUSP Primary RSISO 17034 CRMInterpretation
Assay Value of Std 100.0% (Defined)99.6% ± 0.4%CRM provides actual purity; USP assumes 100%.
Calculated Impurity % 0.492%0.501%CRM corrects for the standard's actual purity.
Confidence Interval Not calculable0.497% - 0.505%CRM allows rigorous uncertainty budgeting.
Cost per Analysis $185.00$45.00CRM enables high-frequency QC checks.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate reference standard grade based on the lifecycle stage of the drug product.

ReferenceStandardWorkflow Start Start: Impurity Profiling Need Decision1 Is the method for Regulatory Filing / Dispute? Start->Decision1 PrimaryPath Select USP/EP Primary Standard Decision1->PrimaryPath Yes RoutinePath Is the method for Routine QC or Validation? Decision1->RoutinePath No Execution Execute Analysis (Calculate Uncertainty) PrimaryPath->Execution SecondaryPath Select ISO 17034 CRM RoutinePath->SecondaryPath Quantitative (QC) ResearchPath Select Research Grade (Qualitative Only) RoutinePath->ResearchPath ID / R&D Validation Establish Traceability: Compare Secondary vs Primary SecondaryPath->Validation ResearchPath->Execution Risk of Error Validation->Execution End Reportable Result with Confidence Interval Execution->End

Figure 1: Decision matrix for selecting Thienopyridine reference standards. Note the critical validation step when using secondary standards to ensure traceability to the primary compendial source.

Conclusion and Recommendations

For thienopyridine impurity profiling, the "Self-Validating" approach recommends:

  • Use USP/EP Primary Standards only for initial method transfer and dispute resolution due to cost and supply constraints.

  • Adopt ISO 17034 CRMs for routine release testing. Their reported uncertainty allows you to monitor the drift of your analytical platform, which is impossible with a static "100%" value assigned to primary standards.

  • Critical Control: For Clopidogrel, always verify the chiral purity of your reference standard. A trace amount of S-enantiomer in your R-enantiomer standard will skew your resolution calculations.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • European Directorate for the Quality of Medicines (EDQM). Clopidogrel Hydrogen Sulfate Monograph 2531. Ph.[7] Eur. [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[8] International Organization for Standardization.[8][9] [Link]

  • Savi, P., et al. Identification and biological activity of the active metabolite of clopidogrel. Thrombosis and Haemostasis, 2000. [Link]

  • Gomez, Y., et al. Stability-indicating HPLC method for the determination of clopidogrel bisulfate in tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this thienopyridine derivative, grounded in established safety protocols and regulatory guidelines.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the disposal of a related compound, this compound-2-boronic acid pinacol ester, is instructed as special waste to be handled by a licensed disposal company in accordance with national and regional regulations[1]. This directive, coupled with general principles of laboratory safety, forms the basis of the following procedures.

Core Principles of Chemical Waste Management

The foundation of safe disposal for any research chemical rests on a hierarchy of controls and adherence to regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6] The guiding principle is to treat all novel or uncharacterized compounds as hazardous waste unless determined otherwise by a thorough risk assessment.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear and actionable workflow for the safe disposal of this compound and its associated waste streams.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical or its waste, it is imperative to be outfitted with the appropriate PPE. The specific requirements may vary based on the physical form of the chemical (solid or in solution) and the scale of handling.

  • Eye Protection: Wear safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific solvents if the compound is in solution.

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood may require respiratory protection.[7]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][5][8]

  • Dedicated Waste Container: Designate a specific, compatible waste container for this compound waste. The container must be in good condition, leak-proof, and have a secure lid.[2][3]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[2][8][9] Include the approximate concentration and solvent if it is in solution.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is known. As a sulfonyl-containing heterocyclic compound, it should be kept separate from strong oxidizing agents and strong acids or bases to avoid unpredictable reactions.[10]

Waste Accumulation: Safe and Compliant Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][8][11]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones.[6]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[2][9]

Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound should be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads should be collected in a designated, labeled solid waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.[3]

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[9][12] The first rinseate must be collected and disposed of as hazardous waste.[9][12] Subsequent rinsates may also need to be collected depending on the toxicity of the compound. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[9][12]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Prep Don Appropriate PPE Waste_Type What is the waste type? Prep->Waste_Type Solid Solid 5-Methanesulfonyl- 4H,6H,7H-thieno[3,2-c]pyridine Waste_Type->Solid Solid Solution 5-Methanesulfonyl- 4H,6H,7H-thieno[3,2-c]pyridine in Solution Waste_Type->Solution Liquid Contaminated_Materials Contaminated Labware (gloves, wipes, etc.) Waste_Type->Contaminated_Materials Contaminated Materials Empty_Container Empty Stock Container Waste_Type->Empty_Container Empty Container Solid_Waste_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Waste_Container Liquid_Waste_Container Collect in Labeled Liquid Hazardous Waste Container Solution->Liquid_Waste_Container Contaminated_Materials->Solid_Waste_Container Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Solid_Waste_Container->Contact_EHS Liquid_Waste_Container->Contact_EHS Collect_Rinsate Collect First Rinseate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Clean Container per Institutional Policy Triple_Rinse->Dispose_Container Collect_Rinsate->Liquid_Waste_Container

Disposal workflow for this compound.

Summary of Disposal Procedures

Waste StreamProcedureKey Considerations
Pure Compound (Solid) Collect in a designated, labeled hazardous waste container.Avoid creating dust. Handle in a fume hood.
Compound in Solution Collect in a designated, labeled hazardous liquid waste container compatible with the solvent.Use secondary containment. Do not mix with incompatible waste streams.
Contaminated Labware Place in a designated, labeled solid hazardous waste container.Segregate sharps into a dedicated sharps container.
Empty Stock Containers Triple-rinse with a suitable solvent. Collect the first rinseate as hazardous waste. Deface the label and dispose of the clean container.[9][12]Ensure the container is completely empty before rinsing.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and proper response is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • For small spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area.

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name.

Regulatory Compliance and Professional Disposal

Ultimately, the disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1][13] Your institution's EHS department will coordinate the pickup and final disposal of the accumulated waste.[2][9] Adherence to the procedures outlined in this guide will ensure that your laboratory remains in compliance with all relevant regulations and, most importantly, protects the health and safety of your personnel and the environment.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • AFG Bioscience. (n.d.). This compound-2-boronic acid pinacol - SAFETY DATA SHEET. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • Farid, N. A., Kurihara, A., & Wrighton, S. A. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of clinical pharmacology, 50(2), 126–142.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • T2S. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]

  • Farid, N. A., Kurihara, A., & Wrighton, S. A. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. Journal of Clinical Pharmacology, 50(2), 126–142.
  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.